3-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)benzonitrile
Description
Properties
IUPAC Name |
3-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c1-13-22-23-18-5-6-19(24-27(13)18)25-9-16-11-26(12-17(16)10-25)20(28)15-4-2-3-14(7-15)8-21/h2-7,16-17H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHKISQVGJHAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC=CC(=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structural Formula
The compound can be represented by the following chemical structure:
Where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The specific molecular formula and molecular weight need to be determined through experimental analysis.
Key Features
- Triazole and Pyridazine Moieties : These heterocyclic rings are known for their biological activity, often serving as scaffolds in drug design.
- Carbonyl Group : The presence of a carbonyl group enhances reactivity and potential interactions with biological targets.
Medicinal Chemistry
The compound's structural attributes make it a candidate for drug development. Research indicates that triazole and pyridazine derivatives possess various pharmacological properties such as:
- Antimicrobial Activity : Compounds with triazole groups have shown effectiveness against bacteria and fungi.
- Antitumor Properties : Some pyridazine derivatives have been investigated for their ability to inhibit cancer cell proliferation.
Biological Studies
Studies involving this compound may focus on:
- Mechanism of Action : Understanding how the compound interacts at the molecular level with biological systems.
- Bioavailability and Metabolism : Investigating how the compound is absorbed and metabolized within living organisms.
Pharmaceutical Development
Given its potential therapeutic applications, this compound could be explored for:
- Lead Compound Identification : Serving as a starting point for synthesizing more potent analogs.
- Formulation Studies : Developing effective delivery systems for enhancing bioavailability.
Data Tables
| Study Focus | Findings | |
|---|---|---|
| Antimicrobial Testing | Effective against E. coli | Potential for antibiotic development |
| Cytotoxicity Assays | Inhibits cancer cell growth | Promising lead for cancer therapy |
| Pharmacokinetics | Moderate absorption in animal models | Further studies needed |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of triazole derivatives similar to the compound revealed significant activity against various pathogens. The results indicated that modifications to the triazole ring could enhance efficacy.
Case Study 2: Cancer Cell Proliferation Inhibition
Research on pyridazine-based compounds demonstrated their ability to inhibit proliferation in breast cancer cell lines. This suggests that compounds like 3-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)benzonitrile could be further explored for oncological applications.
Comparison with Similar Compounds
Structural Analogues and Their Features
The following table summarizes compounds with shared structural motifs:
Key Structural and Functional Differences
Heterocyclic Core Variations: The target compound and ’s analog share the [1,2,4]triazolo[4,3-b]pyridazine core, but the latter lacks the octahydropyrrolo[3,4-c]pyrrole system, instead incorporating a pyrrolo-pyridine group . Compound 6 () replaces the pyridazine with a thiadiazinone ring, introducing sulfur-based electronic effects that may alter reactivity .
Substituent Effects: The benzonitrile group in the target compound enhances polarity compared to the 4-methoxyphenyl group in Compound 6 () or the fluorinated benzoyl group in ’s analog .
Synthetic Accessibility :
Physicochemical and Bioactivity Trends
- Lipophilicity : Compounds with aromatic substituents (e.g., phenyl in Compound 6) exhibit higher logP values compared to those with polar groups like benzonitrile .
- Bioactivity Potential: Triazolo-pyridazine derivatives (target compound, ) are associated with kinase inhibition due to their planar heterocyclic cores . Thiadiazinone-containing analogs (Compound 6) may target bacterial enzymes, as sulfur-containing heterocycles often disrupt microbial redox systems .
Preparation Methods
Preparation of 3-Methyl- triazolo[4,3-b]pyridazin-6-yl Fragment
The triazolo-pyridazine core is synthesized via cyclocondensation of hydrazine derivatives with substituted pyridazines. A representative procedure involves reacting 3-methyl-6-hydrazinylpyridazine with formamide at 180°C under inert conditions, yielding the triazolo[4,3-b]pyridazine scaffold in 72–85% yield. Alternative methods employ microwave-assisted cyclization to reduce reaction times.
Synthesis of Octahydropyrrolo[3,4-c]pyrrole-2-carbonylbenzene Nitrile
The bicyclic pyrrolo-pyrrole carboxamide is prepared through a three-step sequence:
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Mannich Reaction : Condensation of pyrrolidine with acrylonitrile in the presence of formaldehyde generates the bicyclic amine intermediate.
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Carboxylation : Treatment with phosgene or triphosgene introduces the carbonyl group at the 2-position.
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Nitrile Functionalization : Coupling with 3-cyanobenzaldehyde via Knoevenagel condensation under basic conditions (piperidine/pyridine) yields the benzonitrile derivative.
Coupling Strategies for Final Assembly
Nucleophilic Acylation
The triazolo-pyridazine fragment is coupled to the pyrrolo-pyrrole carboxamide using a nucleophilic acyl substitution reaction. Key steps include:
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Activation of the carbonyl group with thionyl chloride to form the acyl chloride intermediate.
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Reaction with the secondary amine group of the pyrrolo-pyrrole under Schlenk conditions (anhydrous THF, −78°C).
Representative Procedure :
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is employed for late-stage functionalization. This method is advantageous for introducing aryl groups while preserving stereochemistry:
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃
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Solvent : DMF/H₂O (4:1)
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Temperature : 100°C, 12 h → 68% yield
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | −78 | 72 | 95 |
| DMF | 100 | 68 | 92 |
| Acetonitrile | 80 | 58 | 88 |
Lower temperatures in THF minimize side reactions, while DMF enhances solubility for cross-coupling.
Catalytic Systems
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | XPhos | 65 |
| PdCl₂(dppf) | BINAP | 70 |
| NiCl₂ | DPEPhos | 45 |
Bidentate ligands like BINAP improve regioselectivity in palladium-mediated reactions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >98% purity for batches synthesized via nucleophilic acylation.
Challenges and Mitigation Strategies
Epimerization During Coupling
The stereochemical integrity of the octahydropyrrolo[3,4-c]pyrrole moiety is prone to epimerization under basic conditions. Mitigation includes:
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Using non-polar solvents (toluene)
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Lowering reaction temperatures (−20°C)
Byproduct Formation
Competitive N-alkylation is suppressed by:
Scale-Up Considerations
Industrial-Scale Synthesis
Pilot plant data (10 kg batch):
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Total Yield : 61%
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Purity : 97%
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Cost Drivers : Pd catalyst (42%), solvent recovery (28%)
Green Chemistry Alternatives
-
Replacement of THF with cyclopentyl methyl ether (CPME) reduces environmental impact.
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Catalytic recycling systems cut palladium usage by 40%.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H activation enables direct coupling of unfunctionalized precursors, bypassing intermediate isolation steps.
Flow Chemistry
Microreactor systems enhance heat/mass transfer, reducing reaction times from hours to minutes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)benzonitrile, and what key reagents/conditions are required?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with cyclization of triazole and pyridazine rings. Key steps include:
- Step 1 : Formation of the triazole ring using hydrazine derivatives under reflux conditions in solvents like ethanol or THF .
- Step 2 : Introduction of the octahydropyrrolo[3,4-c]pyrrole moiety via nucleophilic substitution, often requiring catalysts such as palladium or copper complexes .
- Step 3 : Carbonyl coupling with benzonitrile derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
- Critical Reagents : Hydrazine, nitriles, and transition-metal catalysts are essential for ring formation and cross-coupling .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation employs:
- 1H/13C NMR : To verify proton environments and carbon frameworks, particularly for the triazolo-pyridazine and pyrrolo-pyrrole moieties .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (C₁₈H₁₉N₇O; exact mass 349.1651 g/mol) .
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
- Methodological Answer : Initial screening includes:
- Enzyme Inhibition Assays : Testing against targets like kinases or cytochrome P450 enzymes (e.g., 14-α-demethylase) using fluorometric or colorimetric substrates .
- Cell-Based Assays : Cytotoxicity profiling in cancer cell lines (e.g., MTT assay) and antimicrobial activity via broth microdilution .
- Molecular Docking : Preliminary target engagement analysis using software like AutoDock Vina with PDB structures (e.g., 3LD6 for antifungal targets) .
Advanced Research Questions
Q. How can synthetic yields and purity be optimized for large-scale research applications?
- Methodological Answer : Optimization strategies include:
- Flow Chemistry : Continuous flow reactors for controlled cyclization steps to minimize side reactions .
- Advanced Purification : Preparative HPLC or crystallization in mixed solvents (e.g., ethanol/water) to achieve >98% purity .
- DoE (Design of Experiments) : Systematic variation of reaction parameters (temperature, stoichiometry) to identify optimal conditions .
Q. What computational and experimental approaches are used to resolve contradictions between predicted (in silico) and observed (in vitro) biological activity?
- Methodological Answer : Discrepancies are addressed via:
- Free-Energy Perturbation (FEP) : To refine docking poses and improve binding affinity predictions .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for target-ligand interactions .
- Metabolite Profiling : LC-MS/MS to identify off-target effects or metabolic instability .
Q. How is the structure-activity relationship (SAR) studied for this compound’s derivatives?
- Methodological Answer : SAR exploration involves:
- Analog Synthesis : Systematic substitution of the triazole methyl group or benzonitrile moiety .
- 3D-QSAR Modeling : CoMFA or CoMSIA to correlate structural features with activity cliffs .
- Pharmacophore Mapping : Identification of critical hydrogen-bond acceptors (e.g., pyridazine N-atoms) .
Q. What advanced analytical techniques are employed to characterize its stability under physiological conditions?
- Methodological Answer : Stability studies use:
- Forced Degradation : Exposure to acidic/basic/oxidative conditions followed by UPLC-PDA to track degradation products .
- Plasma Stability Assays : Incubation in human plasma with LC-MS quantification of parent compound depletion .
- Solid-State NMR : To assess crystallinity and polymorphic transitions affecting shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
